Ethyl quinoline-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWYVZDPWAPMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299935 | |
| Record name | ethyl quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10447-29-7 | |
| Record name | 10447-29-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Quinoline 4 Carboxylate and Its Analogs
Established Synthetic Routes to Ethyl Quinoline-4-carboxylate (B1235159)
Esterification of Quinoline-4-carboxylic Acid
A primary and straightforward method for the synthesis of ethyl quinoline-4-carboxylate is the esterification of its corresponding carboxylic acid. This reaction can be achieved through several catalytic systems.
The most common method for preparing this compound is the acid-catalyzed esterification of quinoline-4-carboxylic acid with ethanol (B145695). rasayanjournal.co.in This classic reaction, often referred to as Fischer-Speier esterification, involves refluxing the carboxylic acid in ethanol in the presence of a strong acid catalyst. rasayanjournal.co.innih.gov The reaction is driven to completion by the use of excess ethanol, which also serves as the solvent. Upon completion, the reaction mixture is typically poured into ice water to precipitate the product, which is then filtered and dried. rasayanjournal.co.in
A general procedure involves dissolving quinoline-4-carboxylic acid in a solution of ethanol and a catalytic amount of a strong acid, followed by a period of reflux. rasayanjournal.co.innih.gov For instance, 2-phenyl quinoline-4-carboxylic acid (0.01 mole) can be refluxed in 20 ml of ethanol with 0.5 ml of concentrated sulfuric acid for 12 hours to yield the corresponding ethyl ester. rasayanjournal.co.in
Various acid catalysts can be employed to facilitate the esterification of quinoline-4-carboxylic acid. The choice of catalyst can influence reaction times and yields.
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used and effective catalyst for this transformation due to its strong acidic nature and dehydrating properties. rasayanjournal.co.in
Hydrochloric Acid (HCl): Gaseous HCl or a solution of HCl in ethanol can also be used as a catalyst.
Sulfamic Acid (NH₂SO₃H): This solid acid catalyst has been explored as an efficient and recyclable option for the synthesis of quinoline-4-carboxylic acid derivatives, suggesting its potential applicability in subsequent esterification reactions. walshmedicalmedia.com
Boron Trifluoride Etherate (BF₃·Et₂O): While primarily used in the synthesis of the quinoline (B57606) ring itself, Lewis acids like BF₃·Et₂O can also promote esterification under certain conditions. nih.govacs.org
The table below summarizes various catalyst systems used in the synthesis of quinoline derivatives, some of which are pertinent to the esterification step.
| Catalyst System | Reactants | Solvent | Conditions | Outcome | Reference |
| Conc. H₂SO₄ | 2-phenyl quinoline-4-carboxylic acid, Ethanol | Ethanol | Reflux, 12 hrs | Ethyl 2-phenyl quinoline-4-carboxylate | rasayanjournal.co.in |
| H₂SO₄ or HCl | Quinoline-4-carboxylic acid, Ethanol | Ethanol | Reflux | This compound | |
| BF₃·THF | Aniline (B41778), Benzaldehyde, Pyruvic acid | MeCN | 65 °C, 20 hrs | Quinoline-4-carboxylic acid | nih.govacs.org |
| Sulfamic Acid | Pyruvic acid, Aniline derivatives, Aryl aldehydes | Water | Reflux | Quinoline-4-carboxylic acid derivatives | walshmedicalmedia.com |
Pfitzinger Reaction as a Strategic Synthetic Step
The Pfitzinger reaction provides an alternative and versatile route to quinoline-4-carboxylic acids, which are the immediate precursors to this compound. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net
The Pfitzinger reaction is a powerful tool for constructing the quinoline-4-carboxylic acid scaffold. wikipedia.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org
The reaction is typically carried out by refluxing a mixture of isatin, a carbonyl compound, and a base such as potassium hydroxide (B78521) in a solvent like ethanol. ias.ac.inui.ac.id For example, a solution of a ketone, isatin, and potassium hydroxide in ethanol can be refluxed for 24 hours to produce the corresponding quinoline-4-carboxylic acid. ias.ac.in
Recent advancements have introduced modifications to the classical Pfitzinger reaction. An improved method allows for the direct synthesis of quinoline-4-carboxylic esters in a one-step process mediated by trimethylchlorosilane (TMSCl) under mild conditions. thieme-connect.com Another variation involves the use of enaminones as a substitute for 1,3-dicarbonyl compounds in the reaction with isatin. researchgate.net
The table below outlines examples of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid intermediates.
| Reactants | Base | Solvent | Conditions | Product | Reference |
| Isatin, Ketone | Potassium Hydroxide | Ethanol | Reflux, 24 hrs | Quinoline-4-carboxylic acid derivative | ias.ac.in |
| Isatin, Ketone | Potassium Hydroxide | Ethanol/Water | Reflux, 24 hrs | Quinoline-4-carboxylic acid derivative | ui.ac.id |
| Isatin, Carbonyl compound | Base | Protic solvents | - | Substituted quinoline-4-carboxylic acid | wikipedia.org |
| Isatins, N,N-dimethylenaminones | - | Alcohols/Water | Mediated by TMSCl | Quinoline-4-carboxylic esters/acids | thieme-connect.com |
Once the quinoline-4-carboxylic acid intermediate is synthesized via the Pfitzinger reaction, it can be readily converted to this compound through the standard acid-catalyzed esterification process with ethanol, as described in section 2.1.1.1. rasayanjournal.co.inevitachem.com This two-step sequence, involving the Pfitzinger reaction followed by esterification, offers a strategic advantage by allowing for the introduction of various substituents onto the quinoline ring system through the choice of appropriate isatin and carbonyl starting materials.
Alternative Cyclization Approaches to Quinoline Scaffolds
The construction of the fundamental quinoline ring system has traditionally been accomplished through established name reactions such as the Pfitzinger, Doebner, Friedländer, and Conrad-Limpach syntheses. nih.govresearchgate.net However, contemporary research has focused on developing alternative and more environmentally benign cyclization methods.
Modern approaches often seek to avoid harsh conditions or toxic reagents. One such method is a modified Coppola quinoline synthesis, which utilizes isatoic anhydrides and ethyl acetoacetate. beilstein-journals.org This procedure replaces the often-used sodium hydride, which is flammable and can be hazardous on a large scale, with the safer and more manageable sodium hydroxide as the base. beilstein-journals.org
Green chemistry principles have spurred the adoption of alternative energy sources and catalysts. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate quinoline synthesis, often leading to higher yields in shorter reaction times. rsc.orgconicet.gov.ar Other green strategies include the use of ionic liquids as recyclable reaction media and the application of heterogeneous catalysts like indium(III) chloride on silica (B1680970) gel or ruthenium-grafted hydrotalcite, which can be easily recovered and reused. rsc.org
More recent innovations in quinoline synthesis include:
Radical-Promoted Cyclization : Methods using N-bromosuccinamide (NBS) under visible light can initiate a radical reaction to form the quinoline ring. nih.gov
Oxidative Cyclization : Employing an oxygen atmosphere and simple primary amines, this method offers an environmentally friendly approach to bond activation for ring formation. nih.gov
Iodine-Catalyzed Reactions : Molecular iodine can be used as a catalyst in the synthesis of quinolines from enamides and imines. nih.gov
Three-Component Reactions : Copper-catalyzed three-component reactions of nitriles, diaryliodoniums, and ynamides provide a direct route to diversified 4-aminoquinolines. organic-chemistry.org
Synthesis of Derivatized Ethyl Quinoline-4-carboxylates
The this compound core is a versatile platform for the development of more complex molecules. Through various synthetic transformations, substituents can be introduced onto the quinoline ring, or the ester group can be modified to create elaborate hybrid structures.
Introduction of Substituents on the Quinoline Ring System
The incorporation of substituents onto the quinoline framework can be achieved either by using pre-substituted starting materials in classical synthesis reactions or by subsequent modification of the quinoline ring.
The Pfitzinger reaction , which condenses an isatin with a carbonyl compound, is a primary method for producing quinoline-4-carboxylic acids. nih.govresearchgate.netsmolecule.com By selecting appropriately substituted isatins or carbonyl compounds (like acetophenones), a wide array of functional groups can be introduced at various positions on the resulting quinoline ring. acs.org For instance, the reaction of 5-nitroisatin (B147319) with acetophenone (B1666503) yields 6-nitro-2-phenylquinoline-4-carboxylic acid, demonstrating how a substituent on the initial isatin is carried through to the final product. researchgate.net
Similarly, the Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid, allows for substitution based on the choice of the aniline and aldehyde precursors. researchgate.netacs.org
A highly adaptable two-step method begins with commercially available 2-aminobenzoic acids. These are first converted into isatoic anhydrides, which then undergo cyclocondensation to form the substituted quinoline scaffold. beilstein-journals.orgnih.gov This approach is particularly useful for introducing substituents onto the benzene (B151609) portion of the quinoline system. nih.gov
Table 1: Examples of Substituted Starting Materials and Resulting Quinoline Products
| Reaction Type | Substituted Starting Material 1 | Starting Material 2 | Resulting Substituted Quinoline Product | Reference |
|---|---|---|---|---|
| Pfitzinger Reaction | Isatin | 4-Bromoacetophenone | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | acs.org |
| Pfitzinger Reaction | 5-Nitroisatin | Acetophenone | 6-Nitro-2-phenylquinoline-4-carboxylic acid | researchgate.net |
| Doebner Reaction | 6-(Trifluoromethoxy)aniline | Benzaldehyde | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | acs.org |
| Modified Coppola Synthesis | Substituted Isatoic Anhydride | Ethyl Acetoacetate | Substituted Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | beilstein-journals.orgnih.gov |
Preparation of Quinoline-Linked Triamide Hybrids
A key derivatization strategy involves transforming the ethyl carboxylate group into a more complex moiety, such as a triamide chain. This is typically achieved through a multi-step synthetic sequence.
The initial and crucial step in creating many complex hybrids is the conversion of the ethyl ester to a carbohydrazide (B1668358). This is accomplished through hydrazinolysis, a reaction where this compound is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). acs.orgnih.govup.ac.za The reaction is typically performed by refluxing the starting ester with hydrazine hydrate in an alcohol solvent, such as ethanol, for a period of 4 to 12 hours. smolecule.comacs.orgnih.gov This process efficiently substitutes the ethoxy group (-OCH₂CH₃) of the ester with a hydrazinyl group (-NHNH₂), yielding the key intermediate, quinoline-4-carbohydrazide (B1304848). acs.orgnih.gov
Table 2: Reaction Conditions for Hydrazinolysis of this compound Derivatives
| Starting Material | Solvent | Reflux Time | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | Absolute Ethanol | 7 hours | 75% | acs.org |
| Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | Ethanol | 4 hours | 77% | nih.gov |
| Ethyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate | Absolute Ethanol | 7 hours | 75% | smolecule.com |
| Ethyl 2-phenylquinoline-4-carboxylate | Ethanol | 9 hours | Not specified | rasayanjournal.co.in |
With the quinoline-4-carbohydrazide intermediate in hand, the final triamide structure is assembled via a condensation reaction. nih.gov In a representative synthesis, the carbohydrazide is reacted with a methyl 3-aryl-2-(benzamido)-2-propenoate derivative. nih.gov This condensation, carried out by refluxing the reactants in ethanol for approximately 20-22 hours, links the quinoline core to a vinyl group bearing two amide functionalities, thus creating the "triamide" hybrid. nih.gov This molecular hybridization strategy aims to integrate the distinct chemical properties of the quinoline scaffold and the triamide motif into a single, novel molecular framework. nih.gov
Synthesis of Ethyl Pyrimidine-Quinolinecarboxylate Derivatives
Another significant class of derivatives involves the fusion of a quinoline ring with a pyrimidine (B1678525) ring, creating complex heterocyclic hybrids. The synthesis of these molecules is achieved through a convergent pathway. mdpi.comnih.gov
The process begins with the preparation of a key intermediate, typically an ethyl 2-aminophenylquinoline-4-carboxylate scaffold, which is itself synthesized via a Pfitzinger reaction followed by esterification. mdpi.comnih.govresearchgate.net This quinoline intermediate is then coupled with a substituted pyrimidine, such as a 4-aryl-2-chloropyrimidine. mdpi.comnih.gov The crucial coupling step is effectively carried out using microwave irradiation at temperatures between 150–170 °C, often in a green solvent. mdpi.comnih.govresearchgate.net This method provides a direct and efficient route to a novel family of ethyl pyrimidine-quinolinecarboxylate derivatives. mdpi.com
Research has shown that twenty such novel derivatives have been synthesized and evaluated for their biological activity, with some compounds showing potent inhibitory effects on enzymes like human lactate (B86563) dehydrogenase A (hLDHA). mdpi.comnih.gov
Table 3: Research Findings on Synthesized Ethyl Pyrimidine-Quinolinecarboxylate Derivatives
| Finding | Details | Reference |
|---|---|---|
| Number of Derivatives Synthesized | Twenty novel ethyl pyrimidine-quinoline-4-carboxylate derivatives were prepared. | mdpi.com |
| Potency against hLDHA | Thirteen of the synthesized compounds showed IC₅₀ values lower than 5 μM. | mdpi.comnih.gov |
| Most Potent Compounds | Four compounds (16a, 18b, 18c, and 18d) exhibited highly potent activity with IC₅₀ values of approximately 1 μM. | mdpi.comnih.gov |
| Selectivity | Three compounds (15c, 15d, and 16d) were found to be selective for the hLDHA isoform over the hLDHB isoform. | mdpi.comnih.gov |
Microwave Irradiation Techniques in Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. conicet.gov.arlew.roresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds like quinolines. conicet.gov.arjetir.orgrsc.org
In the context of this compound analogs, microwave irradiation is effectively used in several synthetic steps:
Cyclization: The synthesis of ethyl-quinolon-4-one-3-carboxylates, precursors to the corresponding carboxylic acids, is significantly expedited. Conventional methods require many hours at high temperatures, whereas microwave-assisted synthesis under open-vessel conditions can complete the cyclization of diethyl 2-((phenylamino)methylene) malonate derivatives efficiently. conicet.gov.ar
Coupling Reactions: The coupling of ethyl 2-aminophenylquinoline-4-carboxylate scaffolds with 4-aryl-2-chloropyrimidines is performed under microwave irradiation at temperatures between 150–170 °C. nih.govresearchgate.net This method drastically shortens reaction times from hours to minutes compared to conventional heating. rsc.org For example, N-oxide compounds that require 9 to 11 hours by conventional heating can be synthesized in 30 to 40 minutes using microwaves, with yields improving from 38-67% to 57-84%. lew.ro
The table below summarizes representative examples of microwave-assisted synthesis in quinoline chemistry.
| Reactants | Product Type | Conditions | Key Advantages |
| Anilines, Diethyl-ethoxymethylenmalonate | Ethyl-quinolon-4-one-3-carboxylates | Open-vessel, Microwave irradiation | Rapid, efficient cyclization conicet.gov.ar |
| Ethyl 2-aminophenylquinoline-4-carboxylate, 4-Aryl-2-chloropyrimidines | Ethyl pyrimidine-quinolincarboxylates | 150-170 °C, Microwave irradiation | Reduced reaction time, high yields nih.govresearchgate.net |
| Isatin, Ketones | Quinoline-4-carboxylic acids | p-TSA catalyst, Ethanol, 80°C, Microwave | 3-4 minutes reaction vs. 3+ hours conventionally researchgate.netrsc.org |
| o-Nitrobenzaldehyde, β-ketoester | Ethyl 2-methylquinoline-3-carboxylate | Iron powder, HCl, Ethanol, Reflux | Multi-step one-pot synthesis iosrjournals.org |
Catalytic Approaches in Quinoline Carboxylate Synthesis
Catalysis, particularly using transition metals, offers sophisticated and efficient pathways for synthesizing and functionalizing the quinoline core, providing access to a wide array of derivatives that would be difficult to obtain through traditional methods.
Transition Metal Catalysis in Quinoline Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. ias.ac.in In quinoline chemistry, catalysts based on palladium, rhodium, ruthenium, copper, and cobalt are widely used for direct C-H functionalization, which avoids the need for pre-functionalized substrates. nih.govacs.orgrsc.org
Key examples of transition metal-catalyzed reactions for quinoline synthesis and functionalization include:
Rhodium (Rh): A rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com This process involves the ortho-C–H activation of the aniline.
Ruthenium (Ru): Ruthenium(II) catalysts enable the synthesis of quinolines through an oxidative cascade annulation of acetanilides with α,β-unsaturated ketones. rsc.org
Palladium (Pd): Palladium catalysts are frequently used for C-H activation, particularly for C-C bond formation in quinoline N-oxides. nih.gov
Copper (Cu): Copper-catalyzed reactions are preferred for forming C-N and C-S bonds at the C2 position of quinoline N-oxides. nih.gov It has also been used in cascade reactions to produce multisubstituted quinolines from ortho-acylanilines and alkenyl iodides. organic-chemistry.org
The table below highlights various transition metals and their roles in quinoline synthesis.
| Transition Metal | Reaction Type | Position Functionalized |
| Rhodium (Rh) | C-H Activation / Cyclization | Forms the quinoline ring, yielding carboxylates mdpi.com |
| Ruthenium (Ru) | Oxidative C-H Functionalization | Annulation to form the quinoline ring rsc.org |
| Palladium (Pd) | C-H Arylation | C2 position of quinoline N-oxides nih.gov |
| Copper (Cu) | C-N and C-S Bond Formation | C2 position of quinoline N-oxides nih.gov |
| Cobalt (Co) | C-H Activation / Cyclization | Annulation to form the quinoline ring mdpi.com |
C-H Activation Strategies in Quinoline Chemistry
Direct C-H activation has become a highly attractive strategy for modifying the quinoline scaffold due to its atom- and step-economy. nih.govrsc.org This approach allows for the introduction of functional groups onto the quinoline ring without requiring prior installation of a reactive handle, such as a halogen.
The general mechanism for transition-metal-catalyzed C-H activation involves several key steps: nih.gov
Coordination: The transition metal catalyst coordinates with the quinoline, typically through the nitrogen atom of the heterocycle. In the case of quinoline N-oxides, coordination occurs via the oxygen atom, which often directs functionalization to the C8 position. rsc.orgacs.org
C-H Cleavage (Metalation): The coordinated metal center facilitates the cleavage of a targeted C-H bond. This step, often the rate-determining one, results in the formation of a metallacyclic intermediate.
Functionalization: The organometallic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).
Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle.
This strategy provides access to functionalized quinolines that are otherwise challenging to synthesize using conventional methods. nih.gov
Regioselectivity in Borylation Reactions on Quinoline
Iridium-catalyzed C-H borylation is a powerful method for the late-stage functionalization of quinolines, creating versatile boronate ester intermediates that can be used in subsequent cross-coupling reactions. kiku.dkrsc.org The regioselectivity of this reaction—the specific site of borylation—is controlled by a subtle interplay of steric and electronic factors. kiku.dkrsc.orgumich.edu
Steric Effects: Generally, borylation occurs at the most sterically accessible C-H bond. For unsubstituted quinoline, the C-3 position is the primary site of borylation, as the C-2 and C-8 positions are sterically hindered by the nitrogen lone pair and the peri-hydrogen, respectively. kiku.dkumich.edu
Electronic Effects: While sterics are dominant, electronic factors play a crucial role, especially when reactions are conducted at lower temperatures, such as room temperature. kiku.dkrsc.org There is a preference for borylation to occur at the site of the most deshielded, sterically accessible hydrogen atom, which corresponds to the most acidic C-H bond. kiku.dkrsc.org For example, in 2,7-disubstituted quinolines, varying amounts of C-4 and C-5 borylated products are formed, a selectivity that is influenced by the electronic nature of the substituents. kiku.dkumich.edu
The table below illustrates the regioselectivity observed in the iridium-catalyzed borylation of various quinoline substrates.
| Quinoline Substrate | Conditions | Major Borylation Position(s) | Controlling Factors |
| Unsubstituted Quinoline | Excess heteroarene | C-3 | Steric hindrance at C-2 and C-8 kiku.dkumich.edu |
| Unsubstituted Quinoline | Excess boron reagent | C-3 and C-6/C-7 | Steric accessibility umich.edu |
| 2,6-Disubstituted Quinoline | Standard | C-4 | Steric direction from substituents umich.edu |
| 2,7-Disubstituted Quinoline | Room Temperature | C-4 and C-5 | Balance of steric and electronic effects kiku.dkrsc.orgumich.edu |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to confirm the structure of ethyl quinoline-4-carboxylate (B1235159) and its substituted analogues.
Proton NMR Spectroscopy (¹H NMR) for Structural Confirmation
Proton NMR provides detailed information about the hydrogen atoms within a molecule. For ethyl quinoline-4-carboxylate derivatives, characteristic signals are observed for the ethyl group and the quinoline (B57606) ring protons.
For instance, in ethyl 2-hydroxyquinoline-4-carboxylate, the ¹H NMR spectrum in DMSO-d₆ shows a quartet at approximately δ 4.24 ppm and a triplet at δ 1.28 ppm, corresponding to the -OCH₂- and -CH₃ protons of the ethyl ester group, respectively. The aromatic protons of the quinoline ring appear in the downfield region, such as the doublet of doublets at δ 8.06 ppm for the H-5 proton and a multiplet at δ 7.68 ppm for the H-7 proton.
Similarly, for ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate in CDCl₃, the ethyl group protons resonate at δ 4.52 ppm (quartet) and δ 1.47 ppm (triplet). iucr.org The quinoline protons are observed at δ 8.71 ppm (doublet), δ 8.52 ppm (singlet), and between δ 7.63-7.76 ppm (multiplets). iucr.org
The specific chemical shifts and coupling constants observed in the ¹H NMR spectra allow for the unambiguous assignment of each proton, confirming the molecular structure.
Table 1: ¹H NMR Data for selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| Ethyl 2-hydroxyquinoline-4-carboxylate | DMSO-d₆ | 1.28 (t) | -CH₃ | |
| 4.24 (q) | -OCH₂- | |||
| 7.68 (ddd) | H-7 | |||
| 8.06 (dd) | H-5 | |||
| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | CDCl₃ | 1.47 (t) | -CH₃ | iucr.org |
| 4.52 (q) | -OCH₂- | iucr.org | ||
| 7.25 (s), 7.63 (t), 7.76 (t), 8.52 (s), 8.71 (d) | Aromatic H | iucr.org | ||
| Ethyl 8-chloroquinoline-3-carboxylate | CDCl₃ | 1.47 (t) | -CH₃ | rsc.org |
| 4.50 (q) | -OCH₂- | rsc.org | ||
| 7.56 (t), 7.88 (d), 7.96 (d), 8.86 (s), 9.56 (s) | Aromatic H | rsc.org |
Carbon-13 NMR Spectroscopy (¹³C NMR) for Carbon Framework Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment.
In the ¹³C NMR spectrum of ethyl 2-hydroxyquinoline-4-carboxylate in DMSO-d₆, the carbonyl carbon of the ester group appears at approximately 173.8 ppm, while the carbonyl carbon in the quinoline ring is found at 167.2 ppm. The methylene (B1212753) carbon of the ethyl group resonates around 60.7 ppm.
For ethyl 8-chloroquinoline-3-carboxylate, the ester carbonyl carbon is observed at δ 164.8 ppm. The various aromatic carbons of the quinoline ring appear in the range of δ 124.1 to 150.5 ppm. rsc.org
Table 2: ¹³C NMR Data for selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |
|---|---|---|---|---|
| Ethyl 2-hydroxyquinoline-4-carboxylate | DMSO-d₆ | 60.7 | -OCH₂- | |
| 167.2 | C=O (quinoline) | |||
| 173.8 | C=O (ester) | |||
| Ethyl 8-chloroquinoline-3-carboxylate | CDCl₃ | 14.2 | -CH₃ | rsc.org |
| 61.7 | -OCH₂- | rsc.org | ||
| 124.1, 127.3, 128.11, 128.15, 131.7, 133.6, 138.9, 145.8, 150.5 | Aromatic C | rsc.org | ||
| 164.8 | C=O (ester) | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound derivatives, the IR spectra typically show a strong absorption band for the ester carbonyl (C=O) stretching vibration. For instance, in ethyl benzo[h]quinoline-3-carboxylate, this band appears at 1716 cm⁻¹. rsc.org The C=N stretching vibration of the quinoline ring is also observable, for example at 1620 cm⁻¹ in methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate. vulcanchem.com The presence of various C-H and other characteristic absorptions further confirms the molecular structure. For ethyl 8-chloroquinoline-3-carboxylate, characteristic peaks are observed at 2900, 1720, 1615, 1484, 1267, and 781 cm⁻¹. rsc.org
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
For ethyl 2-hydroxyquinoline-4-carboxylate, the molecular weight is 217.22 g/mol . nih.gov In the mass spectrum, the top peak is observed at an m/z of 217. nih.gov For ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, the molecular ion (M⁺) is detected at an m/z of 368.0. iucr.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula. For example, the HRMS of ethyl 8-chloroquinoline-3-carboxylate shows a (M+H)⁺ peak at 236.0474, which corresponds to the calculated value of 236.0473 for C₁₂H₁₁ClNO₂. rsc.org
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
The crystal structures of several this compound derivatives have been determined. For example, ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate crystallizes in the triclinic space group P1. nih.govresearchgate.net The two rings of the quinoline system are nearly coaxial, with a small dihedral angle between their planes. nih.goviucr.org The carboxylate group can adopt different conformations relative to the quinoline ring. nih.goviucr.org In one polymorph, the carboxylate group is in an antiperiplanar conformation. nih.goviucr.org
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid.
Dihedral Angles and Molecular Conformation
The molecular conformation of this compound derivatives is characterized by the orientation of the fused quinoline ring system and the ethyl carboxylate substituent. The quinoline ring system itself is generally planar or near-planar. For instance, in ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, the quinoline ring system is reported to be planar, with the two fused rings forming a dihedral angle of just 1.15(13)°. nih.govnih.gov Similarly, the two rings of the quinoline system in ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate are nearly coaxial, with a small dihedral angle of 2.28(8)° between their planes. nih.goviucr.orgresearchgate.net A slightly larger dihedral angle of 2.66° is observed between the planes of the quinoline system in ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. iucr.org
The conformation of the ethyl carboxylate group relative to the quinoline ring is a key feature. In ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, the carboxylate group adopts an antiperiplanar conformation. nih.goviucr.orgresearchgate.net The planarity of the entire molecule can be influenced by substituents. For example, the molecule of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate is essentially planar, with the mean plane of the ethyl acetate (B1210297) group having a small dihedral angle of 5.02(3)° with respect to the quinoline mean plane, a conformation stabilized by an intramolecular hydrogen bond. researchgate.netnih.goviucr.org In contrast, significant twisting can be observed in other derivatives, such as the 43.38(5)° dihedral angle between the quinoline ring and the trimethoxybenzene ring in ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. iucr.org
| Compound Name | Dihedral Angle Description | Value (°) | Citation |
| Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate | Between the two fused rings of the quinolyl moiety | 1.15(13) | nih.govnih.gov |
| Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate | Between the quinoline ring and the phenyl ring | 25.44(14) | nih.govresearchgate.net |
| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate | Between the two rings of the quinoline system | 2.28(8) | nih.goviucr.orgresearchgate.net |
| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate | Between the quinoline system and the attached benzene (B151609) ring | 7.65(7) | nih.goviucr.orgresearchgate.net |
| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | Between the two rings of the quinoline system | 2.66 | iucr.org |
| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | Between the quinoline ring system and the trimethoxybenzene ring | 43.38(5) | iucr.org |
| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | Between the ethyl acetate group and the quinoline mean plane | 5.02(3) | researchgate.netnih.goviucr.org |
| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | Between the phenyl and pyridine (B92270) rings of the quinoline system | 3.47(7) | iucr.orgomu.edu.tr |
Hydrogen Bonding Networks and Their Impact on Crystal Structure
Hydrogen bonds, particularly weak C-H···O interactions, play a crucial role in stabilizing the crystal structures of this compound derivatives. These interactions can be both intramolecular and intermolecular.
Intermolecular C-H···O hydrogen bonds link molecules together, creating extended supramolecular architectures. In the crystal of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, molecules are connected into chains that propagate along the b-axis. nih.govresearchgate.net Similarly, ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate molecules form chains via C-H···O hydrogen bonds. nih.goviucr.org In more complex derivatives like ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, these interactions can lead to the formation of inversion dimers with R22(6) loops, which are then further linked into chains. iucr.org The crystal structure of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate features corrugated layers generated by C-H···O hydrogen bonds. iucr.orgomu.edu.tr
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions.
Two-Dimensional Fingerprint Plots and Contact Contributions
In the analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the fingerprint plots show that H···H contacts account for 50.8% of the Hirshfeld surface. researchgate.netnih.gov Other significant contacts include Cl···H/H···Cl (16.0%), O···H/H···O (10.3%), and C···H/H···C (5.3%). researchgate.net For a more complex derivative, 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, the dominant contacts are H···H (42.3%), followed by H···O/O···H (34.5%) and H···C/C···H (17.6%). iucr.orgomu.edu.tr These quantitative data underscore the primary role of hydrogen-based contacts in the crystal packing of these molecules.
| Compound Name | Contact Type | Contribution (%) | Citation |
| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | H···H | 50.8 | researchgate.netnih.gov |
| Cl···H/H···Cl | 16.0 | researchgate.net | |
| O···H/H···O | 10.3 | researchgate.net | |
| C···C | 7.9 | researchgate.net | |
| C···H/H···C | 5.3 | researchgate.net | |
| C···O | 3.7 | researchgate.net | |
| C···N | 3.3 | researchgate.net | |
| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | H···H | 42.3 | iucr.orgomu.edu.tr |
| H···O/O···H | 34.5 | iucr.orgomu.edu.tr | |
| H···C/C···H | 17.6 | iucr.orgomu.edu.tr | |
| H···N/N···H | 2.0 | iucr.org | |
| C···N/N···C | 1.2 | iucr.org |
Reactivity and Reaction Mechanisms
Hydrolysis of the Ester Moiety
The ester group of ethyl quinoline-4-carboxylate (B1235159) is susceptible to hydrolysis under both acidic and basic conditions, a standard reaction for converting esters to their corresponding carboxylic acids.
Conversion to Quinoline-4-carboxylic Acid
The most common transformation of ethyl quinoline-4-carboxylate is its saponification to yield quinoline-4-carboxylic acid. This reaction is typically achieved through basic hydrolysis. For instance, subjecting the ethyl ester to hydrolysis with a base like sodium hydroxide (B78521) (NaOH) in an aqueous or mixed solvent system (e.g., water and ethanol) effectively cleaves the ester bond. googleapis.comgoogle.com The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final quinoline-4-carboxylic acid product. While mild ester hydrolysis can be thwarted by certain substituents on the quinoline (B57606) ring, harsher conditions with a strong base can drive the reaction to completion. nih.gov
Table 1: Conditions for Hydrolysis of Quinoline-4-Carboxylate Esters
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Ethyl-1-ethyl-6-fluoro-7-piperazino-4-oxo-1,4-dihydroquinoline-3-carboxylate | NaOH, Water, mild boiling | 1-ethyl-6-fluoro-7-piperazino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | googleapis.comgoogle.com |
| Substituted quinoline methyl esters | LiOH or NaOH, THF/H₂O, room temp, overnight | Corresponding quinoline-4-carboxylic acid | nih.gov |
| 7-hydroxyquinoline-4-carboxylic acid methyl ester | Sodium hydroxide aqueous solution | 7-hydroxyquinoline-4-carboxylic acid | google.com |
Reactions Involving the Quinoline Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the quinoline ring makes it nucleophilic and basic. This allows for reactions such as alkylation to form quaternary salts. pharmaguideline.com The reactivity is comparable to that of pyridine (B92270). uoanbar.edu.iq The formation of N-alkylated products is a key step in the synthesis of many biologically active quinoline derivatives. Studies on related 3-ethoxycarbonyl-4-oxo-quinolines show that alkylation proceeds selectively at the nitrogen atom, forming N-alkylated products directly from an enolate intermediate without the formation of O-alkylated intermediates. psu.edu This selective N-alkylation can be rationalized by considering the distribution of the highest occupied molecular orbital (HOMO), which indicates the nitrogen atom is the reactive center for soft electrophiles like alkyl halides. psu.edu
Table 2: N-Alkylation of Quinoline Derivatives
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 2-oxo-quinoline-4-carboxylic acid derivative | Propargyl bromide | N-alkylated 2-oxo-quinoline-4-carboxamide derivative | preprints.org |
| Substituted 3-ethoxycarbonyl-4-oxo-quinolines | Ethyl iodide, Diethyl sulfate | N-ethylated products | psu.edu |
Reactions at the Ester Group
Beyond hydrolysis, the ester group of this compound can undergo other characteristic transformations, most notably reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (4-quinolyl)methanol. chemistrysteps.com This reaction proceeds via an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further. quora.com
For a more controlled reduction to the aldehyde stage, a sterically hindered and less reactive reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is employed. chemistrysteps.comquora.com By carrying out the reaction at low temperatures (e.g., -78 °C), the reduction can be stopped at the aldehyde, (quinoline-4-carbaldehyde), after the formation of a stable tetrahedral intermediate which is hydrolyzed upon workup. quora.comdavuniversity.orgscribd.com
Table 3: Reduction of Esters
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Ether solvents | Primary Alcohol | chemistrysteps.comdavuniversity.org |
| Reduction to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) | Aldehyde | chemistrysteps.comquora.comdavuniversity.org |
Oxidation Reactions
The quinoline ring system exhibits high resistance to oxidation. pharmaguideline.com However, under vigorous conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the benzene (B151609) portion of the ring can be cleaved while leaving the pyridine ring intact. pharmaguideline.comuoanbar.edu.iq This reaction results in the formation of pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. uoanbar.edu.iq This preferential oxidation of the benzene ring is attributed to the higher stability of the pyridine ring. uoanbar.edu.iq The oxidation of alkyl-substituted quinolines to their corresponding carboxylic acids using permanganate is a known transformation. google.com For example, the oxidation of the alkaloid cinchonine (B1669041) with permanganate yields cinchoninic acid (quinoline-4-carboxylic acid). sapub.org
Exploration of Chemical Transformations for Derivatization
The this compound scaffold is a versatile platform for creating a diverse library of derivatives. Functionalization can be achieved through various chemical transformations. A common strategy involves introducing a halogen atom onto the quinoline core, which can then participate in cross-coupling reactions. For instance, a bromo-substituted quinoline-4-carboxylate can undergo Suzuki-Miyaura cross-coupling with various boronic acids to introduce new aryl or heteroaryl groups. researchgate.net This palladium-catalyzed reaction is a powerful tool for building molecular complexity. nih.gov
Derivatization can also occur at other positions. The ester can be converted to an amide, and the nitrogen atom can be alkylated to introduce further diversity. preprints.org These transformations allow for systematic modifications of the molecule's structure, which is a common practice in fields like medicinal chemistry to explore structure-activity relationships.
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic structure of molecules. rsc.org It is widely applied to quinoline (B57606) derivatives to calculate structural, kinetic, and thermodynamic properties, as well as to analyze molecular interactions and electronic characteristics. rsc.org
Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of ethyl quinoline-4-carboxylate (B1235159). Calculations are typically performed using basis sets like B3LYP/6-311G(d,p) or B3LYP/6-31G'(d,p) to achieve a balance between accuracy and computational cost. rsc.orgresearchgate.net These studies reveal key geometric parameters such as bond lengths and angles. stuba.sk For instance, in related quinoline structures, the quinoline ring system is often found to be nearly planar or slightly bent. nih.gov
The electronic structure is primarily analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A larger energy gap suggests higher stability and lower reactivity. rsc.org For many quinoline derivatives, the HOMO is typically localized on the quinoline ring and associated amide or ester groups, while the LUMO is often spread across the quinoline ring system. rsc.org This distribution governs the molecule's electron-donating and accepting capabilities. researchgate.net
Further analysis using techniques like Natural Bond Orbital (NBO) analysis can elucidate electron transfer within the molecule, while Molecular Electrostatic Potential (MEP) maps visualize electron-rich and electron-deficient regions, indicating sites prone to electrophilic and nucleophilic attack. researchgate.netnih.gov In a typical MEP map, red areas (negative potential) highlight electron-rich zones, such as around the carbonyl oxygen, while blue areas (positive potential) indicate electron-deficient regions. nih.gov
| Parameter | Typical Method/Basis Set | Information Gained |
|---|---|---|
| Geometry Optimization | DFT / B3LYP/6-311G(d,p) | Provides stable 3D structure, bond lengths, and angles. researchgate.netstuba.sk |
| FMO Analysis (HOMO/LUMO) | DFT / B3LYP/6-31G'(d,p) | Determines energy gap (ΔE), chemical reactivity, and stability. rsc.org |
| Molecular Electrostatic Potential (MEP) | DFT / B3LYP/6-311G++(d,p) | Identifies electron-rich and electron-deficient sites for potential interactions. nih.gov |
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is a common method used to simulate electronic absorption spectra (UV-Vis). nih.gov These simulations can predict the maximum absorption wavelengths (λmax) associated with electronic transitions, often corresponding to HOMO-LUMO excitations. stuba.skbohrium.com By comparing theoretical spectra with experimental data, researchers can confirm the molecular structure and understand the nature of its electronic transitions. stuba.sk For example, studies on related quinoline compounds have used methods like TD-PBE and CAM-B3LYP to inspect electronic absorption spectra. nih.govresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.netnih.gov This method is crucial in drug discovery for evaluating how molecules like ethyl quinoline-4-carboxylate and its derivatives might interact with biological targets. nih.gov
Docking simulations provide detailed insights into the specific interactions between the ligand and the amino acid residues in the protein's binding site. For quinoline-based compounds, several key types of interactions are commonly observed:
Hydrogen Bonds: The nitrogen atom in the quinoline ring or the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors, often forming bonds with backbone amides or polar side chains of amino acids like Met, Asn, or Tyr. nih.govnih.gov
Hydrophobic Interactions: The aromatic quinoline ring system frequently engages in hydrophobic interactions with nonpolar residues such as Val, Leu, Phe, and Pro. nih.govnih.gov
π-π Stacking: The planar quinoline ring can form favorable π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Tyrosine (Tyr). nih.gov
Salt Bridges: The carboxylate group can form salt bridges with positively charged residues like Arginine (Arg). nih.gov
For example, docking studies of quinoline derivatives into the active sites of various kinases have shown that the quinoline nitrogen is pivotal for forming a hydrogen bond with a backbone amide, while the rest of the scaffold settles into a hydrophobic pocket. nih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). semanticscholar.orgnih.gov This value estimates the strength of the interaction between the ligand and the target protein. A more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net For instance, docking studies on various quinoline derivatives against protein targets have reported binding affinities ranging from -5.3 to -8.562 kcal/mol, depending on the specific derivative and target protein. researchgate.netnih.gov These predictions are vital for ranking potential drug candidates before their synthesis and experimental testing. researchgate.net
| Interaction Type | Interacting Groups on Ligand | Common Interacting Amino Acids |
|---|---|---|
| Hydrogen Bond | Quinoline Nitrogen, Carbonyl Oxygen | MET, ASN, TYR, ARG, GLU nih.govnih.gov |
| Hydrophobic | Aromatic Rings | PHE, VAL, LEU, PRO nih.gov |
| π-π Stacking | Quinoline Ring | PHE, TYR nih.gov |
| Salt Bridge | Carboxylate Group | ARG nih.gov |
Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Given the favorable binding properties often predicted for the quinoline scaffold, derivatives of this compound could be included in such libraries. Docking-based virtual screening would assess the binding potential of each compound against a specific protein target. This in silico approach helps to prioritize compounds for further experimental investigation, significantly accelerating the initial phases of drug discovery by reducing the time and cost associated with exhaustive laboratory screening. nih.gov For example, screening of compound libraries has led to the identification of quinoline-4-carboxamide derivatives as potent antimalarial agents. acs.org
Conformational Analysis
Detailed conformational analysis has been performed on closely related compounds, offering a representative understanding of the conformational landscape of this compound. For instance, a comprehensive study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate revealed the existence of four stable conformers in the gas phase, arising from the rotation around the C(quinoline)–C(carbonyl) and O(ester)–C(ethyl) bonds. These conformers are designated based on the relative orientation of the carbonyl group and the substituent at the 4-position (syn/anti), and the conformation of the ethyl group (gauche/anti).
The relative energies of these conformers, calculated using Density Functional Theory (DFT), indicate a clear preference for specific arrangements. The syn-anti (sa) conformer, where the carbonyl oxygen is oriented towards the 4-substituent and the ethyl group is in an anti-periplanar conformation, was identified as the most stable. Other conformers, such as syn-gauche (sg), anti-anti (aa), and anti-gauche (ag), were found to be slightly higher in energy researchgate.net. The trans conformation of the carboxylic ester group (where the O=C-O-C dihedral angle is approximately 180°) is generally considered to be a high-energy state due to significant steric hindrance researchgate.net.
The table below summarizes the calculated relative energies and rotational barriers for the conformers of a substituted ethyl quinoline-carboxylate derivative, providing a model for the expected conformational behavior of the parent compound researchgate.net.
| Conformer | Relative Energy (kJ/mol) | Energy Barrier for Interconversion (kJ/mol) | Description |
|---|---|---|---|
| sa (syn-anti) | 0.00 | 2.2 | Most stable conformer. Carbonyl oxygen is syn to the 4-position substituent, and the ethyl group is in an anti conformation. |
| sg (syn-gauche) | 0.43 | - | Slightly less stable than sa. Carbonyl oxygen is syn, and the ethyl group is in a gauche conformation. |
| aa (anti-anti) | 0.61 | 2.7 | Higher in energy. Carbonyl oxygen is anti to the 4-position substituent, and the ethyl group is in an anti conformation. |
| ag (anti-gauche) | 0.92 | - | Least stable of the four conformers. Carbonyl oxygen is anti, and the ethyl group is in a gauche conformation. |
Data based on a closely related substituted ethyl quinoline-carboxylate derivative. researchgate.net
Crystal structure analysis of various this compound derivatives further corroborates these computational findings. In the solid state, the carboxylate group often adopts a nearly planar orientation with respect to the quinoline ring, with a preference for an anti-periplanar conformation. For example, in the crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, the torsion angle defining the orientation of the ester group (C22—O21—C19—C8) is -176.71(15)° nih.gov. This indicates a strong preference for a conformation where the ester group is directed away from the quinoline ring, minimizing steric repulsion. In another derivative, the mean plane of the ethyl acetate (B1210297) group forms a dihedral angle of 5.02(3)° with the mean plane of the quinoline ring system, suggesting a high degree of planarity nih.gov.
These findings collectively suggest that while several low-energy conformations of this compound are accessible, there is a distinct energetic preference for a near-planar arrangement of the ester group relative to the quinoline core, with the anti-periplanar conformer being particularly favored, especially in the condensed phase.
Advanced Research Applications and Potentials
Material Science Applications
The unique optical and electronic properties of the quinoline (B57606) scaffold make its derivatives, including ethyl quinoline-4-carboxylate (B1235159), valuable precursors and components in the development of advanced materials. mdpi.com Researchers have explored their integration into polymers, organic electronics, and crystalline porous networks.
Derivatives of quinoline-4-carboxylic acid are utilized as ligands in the synthesis of Organic Light-Emitting Diodes (OLEDs). mdpi.com The aromatic nature and the presence of the nitrogen heteroatom in the quinoline ring can influence the electronic properties of materials, making them suitable for applications in organic electronics.
Furthermore, quinoline-4-carboxylic esters have been employed in the construction of Covalent Organic Frameworks (COFs). In one study, a COF based on quinoline-4-carboxylic esters was synthesized via a Doebner–von Miller reaction. rsc.org These highly ordered, porous structures have potential applications in catalysis, gas storage, and separation. The synthesis involves reacting specific organic linkers, where the quinoline ester forms a key part of the final framework. rsc.org The ability to form such structured materials highlights the compound's utility as a rigid, functionalized linker in supramolecular chemistry.
Table 1: Applications of Quinoline-4-Carboxylate Derivatives in Material Science
| Material Type | Specific Application | Relevant Research Finding | Citation |
|---|---|---|---|
| Organic Electronics | Ligands for Organic Light-Emitting Diodes (OLEDs) | Quinoline derivatives are used as ligands in the synthesis of materials for OLEDs due to their optical and sensing properties. | mdpi.com |
| Covalent Organic Frameworks (COFs) | Building blocks for porous crystalline materials | Quinoline-4-carboxylic esters can be synthesized and incorporated into COFs through reactions like the Doebner–von Miller reaction, creating stable, porous structures. | rsc.org |
| Polymer Chemistry | Monomers for novel polymers | The quinoline structure is integrated into polymer chains to develop new materials with potentially enhanced properties. | frontiersin.org |
Analytical Chemistry Method Development
The synthesis and application of ethyl quinoline-4-carboxylate necessitate robust analytical methods for its characterization, purification, and quantification. Standard analytical techniques are crucial for monitoring the progress of reactions, such as the Doebner reaction or Pfitzinger reaction, which are commonly used to synthesize the quinoline-4-carboxylic acid core. acs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for separating it from starting materials and byproducts. For monitoring reaction progress on a smaller, more rapid scale, Thin-Layer Chromatography (TLC) is often employed. beilstein-journals.org
For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. 1H and 13C NMR provide detailed information about the molecular structure, confirming the presence of the ethyl group, the carboxylate linkage, and the arrangement of substituents on the quinoline ring. rsc.org Infrared (IR) spectroscopy is used to identify functional groups, such as the carbonyl (C=O) stretch of the ester. mdpi.com Mass spectrometry (MS) is used to confirm the molecular weight of the compound and can help in identifying fragments to further validate the structure. mdpi.com
Table 2: Analytical Methods for the Characterization of Quinoline-4-Carboxylate Esters
| Analytical Technique | Purpose | Details | Citation |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | Used to separate the target compound from impurities and monitor reaction completion. | beilstein-journals.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H and 13C NMR are used to determine the precise chemical structure and connectivity of atoms. | rsc.org |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms the molecular mass of the synthesized compound. | mdpi.com |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Detects characteristic vibrations of functional groups, such as the ester carbonyl. | rsc.org |
Environmental Fate and Degradation Studies
The environmental impact of quinoline derivatives is an area of active research, as these compounds can be introduced into the environment through industrial processes. wikipedia.org While specific studies on this compound are limited, the environmental behavior can be inferred from studies on its parent compounds, quinoline and quinoline-4-carboxylic acid.
Upon release into an aquatic environment, it is expected that this compound would undergo hydrolysis to form quinoline-4-carboxylic acid and ethanol (B145695). The subsequent fate is then determined by the biodegradability of quinoline-4-carboxylic acid.
Studies have shown that quinoline itself is biodegradable by certain microorganisms. wikipedia.org However, its mobility in water can lead to contamination. wikipedia.org The persistence of quinoline can be significant in anaerobic environments like deep soil and groundwater, where conditions for biodegradation are poor. canada.ca
Research on the degradation of quinoline-4-carboxylic acid has identified specific microbial pathways. A bacterium identified as Microbacterium sp., isolated from soil, was shown to degrade quinoline-4-carboxylic acid. nih.gov Through mutation studies, researchers identified key metabolites in the degradation pathway, indicating that the process begins with hydroxylation. nih.gov This suggests that, under favorable aerobic conditions, the quinoline core of the molecule can be broken down.
Table 3: Metabolites from the Microbial Degradation of Quinoline-4-Carboxylic Acid
| Parent Compound | Degrading Organism | Identified Metabolites | Citation |
|---|---|---|---|
| Quinoline-4-carboxylic acid | Microbacterium sp. | 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid | nih.gov |
| Quinoline-4-carboxylic acid | Microbacterium sp. | 8-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylic acid | nih.gov |
The biodegradability of N-heterocyclic compounds like quinoline derivatives is influenced by their chemical structure. The presence of a carboxyl group, as in quinoline-4-carboxylic acid, can affect the molecule's susceptibility to microbial attack. d-nb.info
Q & A
Q. What are the common synthetic routes for ethyl quinoline-4-carboxylate derivatives?
this compound derivatives are typically synthesized via esterification of quinoline-4-carboxylic acids. A standard protocol involves refluxing the acid with absolute ethanol and concentrated sulfuric acid as a catalyst for 15–17 hours. Reaction completion is monitored via thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1 v/v) solvent system. Crude products are purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield crystalline solids .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound derivatives?
- NMR spectroscopy : NMR (e.g., δ 166.6 ppm for the carbonyl group) confirms ester functionality and aromatic ring substitution patterns .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, in ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, the quinoline ring system shows planarity (r.m.s. deviation = 0.018 Å), and dihedral angles between substituents (e.g., 25.44° between quinoline and phenyl rings) are calculated using SHELXL .
Q. How are hydrogen bonding patterns analyzed in these compounds?
Intramolecular and intermolecular hydrogen bonds (e.g., C–H⋯O) are identified via crystallographic refinement. For example, S(6) ring motifs form via intramolecular hydrogen bonds, while chains along the b-axis arise from intermolecular interactions. Mercury CSD software aids in visualizing and quantifying these networks .
Advanced Research Questions
Q. How can structural disorder in this compound derivatives be resolved during crystallographic refinement?
Disordered regions (e.g., carboxyl groups) are modeled using SHELXL’s constraints and restraints. Isotropic displacement parameters are refined with the AFIX command, and electron density maps guide placement. For example, in ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, disorder is addressed by splitting atomic positions and applying geometric restraints to maintain chemically plausible bond lengths .
Q. What strategies optimize synthetic yields for novel this compound derivatives?
Yield optimization involves:
Q. How do computational methods validate experimental crystallographic data for these compounds?
Density functional theory (DFT) calculations compare experimental bond lengths/angles with optimized geometries. For instance, deviations >0.02 Å in C–C bond lengths may indicate steric strain or crystal packing effects. Software like Gaussian or ORCA is used, with dispersion corrections (e.g., D3-BJ) to account for weak intermolecular forces .
Q. How are data contradictions addressed in crystallographic refinement (e.g., high R-values or anomalous bond lengths)?
- High R-values : Check for twinning (via
TWINcommand in SHELXL) or incorrect space group assignment. For example, a final R1 of 0.046 and wR2 of 0.134 in ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate indicates robust refinement . - Anomalous bond lengths : Verify hydrogen atom placement via difference Fourier maps and apply
ISORrestraints to suppress thermal motion artifacts .
Methodological Insights
Q. What statistical metrics ensure reliability in crystallographic data?
- Goodness-of-fit (S) : Values close to 1.0 (e.g., S = 1.04) indicate proper weighting of reflections .
- Δρmax/Δρmin : Electron density residuals (e.g., 0.78/−0.92 e Å) should align with expected chemical features (e.g., lone pairs or π-bonds) .
Q. How do substituents influence bioactivity in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
